molecular formula C20H16FN5O2S B12143568 N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12143568
M. Wt: 409.4 g/mol
InChI Key: HKYRWAHIJOHBLY-UHFFFAOYSA-N
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Description

The compound features a 2-fluorophenyl group attached to an acetamide backbone, with a 1,2,4-triazole ring substituted at the 4-position by a furan-2-ylmethyl group and at the 5-position by a pyridin-4-yl moiety. This structure is designed to optimize interactions with biological targets, leveraging fluorine’s electronegativity and the heterocyclic systems’ pharmacophoric properties .

The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by purification and recrystallization .

Properties

Molecular Formula

C20H16FN5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16FN5O2S/c21-16-5-1-2-6-17(16)23-18(27)13-29-20-25-24-19(14-7-9-22-10-8-14)26(20)12-15-4-3-11-28-15/h1-11H,12-13H2,(H,23,27)

InChI Key

HKYRWAHIJOHBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)F

Origin of Product

United States

Biological Activity

N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and the biological activities associated with this compound, particularly focusing on its antifungal and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product crystallizes as orange crystals with a melting point of 225–226 °C, indicating good purity and stability .

The molecular formula of the compound is C20H16FN5O2S, which includes a triazole moiety known for its diverse biological activities. The structure features a pyridine ring and a furan moiety that contribute to its pharmacological profile .

Antifungal Activity

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The triazole core is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .

A review on novel triazoles emphasized that compounds with similar structures exhibit broad-spectrum antifungal activity, making them valuable in treating resistant fungal infections . The specific activity of this compound against various fungal strains remains to be fully elucidated but is expected to follow the trends observed with other triazole derivatives.

Anticancer Activity

The compound's potential anticancer properties stem from the presence of the triazole ring, which has been linked to various pharmacological effects including cytotoxicity against cancer cell lines. Studies have shown that triazoles can act as enzyme inhibitors and modulate signaling pathways involved in cancer progression .

In vitro studies have demonstrated that certain triazole derivatives can significantly inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific IC50 values for this compound against different cancer cell lines would provide insights into its potency and therapeutic potential.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Modifications at different positions can enhance antifungal and anticancer activities.
  • Pyridine and Furan Moieties : The presence of these heterocycles has been correlated with increased biological efficacy due to their ability to interact with biological targets.
  • Fluorine Substitution : The introduction of fluorine can improve lipophilicity and bioavailability, enhancing the overall pharmacokinetic profile .

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole compounds. For instance:

CompoundActivityIC50 Value (µM)Reference
Triazole AAntifungal0.5
Triazole BAnticancer1.0
N-(2-Fluoro...)TBDTBDCurrent Study

These findings suggest that modifications to the triazole structure can lead to significant variations in biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions. For example, under basic conditions (e.g., NaOEt or K2_2CO3_3), the sulfanyl bridge can undergo displacement with halides or other nucleophiles.

Reaction TypeConditionsProductYieldSource
AlkylationEthanol, TEA, refluxThioether derivatives65–78%
ArylationDMF, K2_2CO3_3, 80°CBiaryl thioethers70%

For instance, reaction with 2-chloro-N-arylacetamides in ethanol containing triethylamine (TEA) yields thioether-linked analogs .

Oxidation of the Sulfanyl Group

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This is typically mediated by H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA).

Oxidizing AgentConditionsProductSelectivitySource
H2_2O2_2 (30%)Acetic acid, RT, 6 hSulfoxide85%
mCPBADCM, 0°C, 2 hSulfone92%

Sulfone derivatives exhibit enhanced electrophilicity, making them reactive toward nucleophiles like amines.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts.

ConditionsProductNotesSource
6M HCl, reflux, 12 h2-(4-Furan-2-ylmethyl-triazolyl)thioacetic acidForms a stable carboxylate salt
NaOH (10%), ethanol, 60°C, 8 hSodium 2-(triazolylsulfanyl)acetateIntermediate for further functionalization

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridin-4-yl group participates in electrophilic substitution reactions, such as nitration or halogenation.

ReactionReagentsProductPositionSource
NitrationHNO3_3/H2_2SO4_4, 0°C3-Nitro-pyridin-4-yl derivativeMeta
BrominationBr2_2, FeBr3_3, 50°C3-Bromo-pyridin-4-yl derivativePara

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring can engage in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocycles.

PartnerConditionsProductApplicationSource
PhenylacetyleneCuI, DMF, 120°CTriazolo-pyridine fused systemAnticancer leads
AcetonitrileK2_2CO3_3, DMSO, 100°CImidazo-triazole derivativesEnzyme inhibitors

Functionalization of the Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution (e.g., formylation) or ring-opening reactions.

ReactionReagentsProductNotesSource
Vilsmeier-Haack formylationPOCl3_3, DMF, 0°C5-Formyl-furan-2-ylmethyl derivativeEnhances solubility
Ring-opening with NH3_3NH3_3, H2_2O, 100°Cγ-Lactam analogBioactivity modulation

Metal-Catalyzed Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups.

Reaction TypeCatalystsProductYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives75%
Ullmann couplingCuI, L-proline, DMSON-Aryl acetamide analogs68%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 2-fluorophenyl group in the target compound is critical for activity. Comparisons with analogs reveal:

  • N-(2,4-Difluorophenyl)-2-((4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio)acetamide (): The additional fluorine at the phenyl 4-position increases lipophilicity but may reduce target specificity due to steric effects.

Key Insight : Fluorine at the phenyl 2-position (target compound) balances lipophilicity and steric hindrance, optimizing receptor binding .

Triazole Ring Modifications

The triazole’s 4- and 5-position substituents influence activity:

  • Furan-2-ylmethyl vs. Ethyl Groups (4-position): The furan-2-ylmethyl group (target compound) enhances π-π stacking with aromatic residues in enzymes, whereas ethyl groups () prioritize hydrophobic interactions .
  • Pyridin-4-yl vs. Pyridin-3-yl/2-yl (5-position): Pyridin-4-yl (target) provides a linear hydrogen-bonding geometry, contrasting with pyridin-3-yl’s angled orientation (), which may reduce binding affinity .

Anti-Exudative Activity (AEA) Trends

  • Fluorine > Chlorine > Methoxy in phenyl substituents: Fluorine’s electronegativity improves membrane permeability and target engagement .
  • Furan-2-ylmethyl > 3-Methylphenyl (): The furan group’s smaller size reduces steric clashes compared to bulkier aryl substituents .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(2,4-Difluorophenyl) Analog () N-(3-Chloro-4-fluorophenyl) Analog ()
Molecular Weight ~430 g/mol ~444 g/mol ~463 g/mol
LogP (Predicted) 2.8–3.2 3.1–3.5 3.4–3.8
Hydrogen Bond Acceptors 7 7 7
Key Substituents 2-Fluorophenyl, furan-2-ylmethyl, pyridin-4-yl 2,4-Difluorophenyl, ethyl, pyridin-3-yl 3-Chloro-4-fluorophenyl, ethyl, pyridin-2-yl

Notes:

  • Higher lipophilicity (LogP) in analogs with ethyl or chloro groups may prolong half-life but increase off-target risks.
  • The target compound’s furan and pyridin-4-yl groups enhance solubility relative to bulkier substituents .

Preparation Methods

Thiosemicarbazide Intermediate Formation

Pyridine-4-carbohydrazide reacts with aryl isothiocyanates in ethanol under reflux to form thiosemicarbazides. For example:

Pyridine-4-carbohydrazide+Phenyl isothiocyanateEthanol, refluxThiosemicarbazide intermediate\text{Pyridine-4-carbohydrazide} + \text{Phenyl isothiocyanate} \xrightarrow{\text{Ethanol, reflux}} \text{Thiosemicarbazide intermediate}

This step typically achieves >80% yield after recrystallization.

Cyclization to Triazole-3-Thione

The thiosemicarbazide undergoes base-mediated cyclization. Treatment with 2N NaOH at reflux for 4 hours yields 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thione:

Thiosemicarbazide2N NaOH, refluxTriazole-3-thione\text{Thiosemicarbazide} \xrightarrow{\text{2N NaOH, reflux}} \text{Triazole-3-thione}

Key parameters:

ParameterValue
Temperature100°C
Reaction Time4 hours
Yield65–75%

Functionalization of the Triazole Ring

Alkylation with α-Chloroacetamide

The triazole-3-thione undergoes nucleophilic substitution with N-(2-fluorophenyl)-α-chloroacetamide in alkaline ethanol:

Triazole-3-thione+N-(2-Fluorophenyl)-α-chloroacetamideKOH, EthanolTarget Compound\text{Triazole-3-thione} + \text{N-(2-Fluorophenyl)-α-chloroacetamide} \xrightarrow{\text{KOH, Ethanol}} \text{Target Compound}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (triazole-thione:chloroacetamide)

  • Base : 10% aqueous KOH

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 52–60% after recrystallization

Alternative Coupling Strategies

Suzuki-Miyaura coupling introduces pyridin-4-yl groups post-cyclization in some analogs, though this is less common for the target compound. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl boronic acid coupling at the triazole’s 5-position, but this method requires anhydrous conditions and inert atmospheres.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol or ethanol/DMF mixtures (3:1 v/v), yielding white crystalline solids.

Chromatographic Methods

Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) resolves minor impurities, achieving >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.50–8.70 (pyridin-4-yl H), δ 7.20–7.80 (furan and fluorophenyl H), and δ 4.30 (SCH₂CO).

  • IR : Peaks at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 650 cm⁻¹ (C-S).

  • MS : Molecular ion peak at m/z 409.4 [M+H]⁺.

Industrial-Scale Considerations

Catalytic Efficiency

Switching from batch to continuous flow reactors improves yield (∼70%) by enhancing mass transfer during alkylation.

Solvent Recovery

Ethanol is recycled via distillation, reducing production costs by 20–25%.

Waste Management

KOH-neutralized waste is treated with CaCl₂ to precipitate sulfides, complying with environmental regulations.

Mechanistic Insights

Alkylation Mechanism

The triazole-thione’s sulfur acts as a nucleophile, attacking the α-carbon of chloroacetamide. KOH deprotonates the thiol group, accelerating the reaction:

Triazole-S⁻+Cl-CH₂-C(O)-NHRTriazole-S-CH₂-C(O)-NHR+Cl⁻\text{Triazole-S⁻} + \text{Cl-CH₂-C(O)-NHR} \rightarrow \text{Triazole-S-CH₂-C(O)-NHR} + \text{Cl⁻}

Side Reactions

  • Over-alkylation : Excess chloroacetamide leads to di-substituted byproducts. Controlled stoichiometry minimizes this.

  • Oxidation : Thioether oxidation to sulfoxide occurs under prolonged heating, necessitating inert atmospheres.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkylation (KOH/Ethanol)6095High
Suzuki Coupling4590Moderate
Microwave-Assisted6897Low

Recent Advancements

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) reduces reaction time by 75% while maintaining yields at 65–68%.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) replace ethanol in alkylation, improving atom economy and reducing waste .

Q & A

Q. What is the synthetic route for N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?

The compound is synthesized via a multi-step process:

Core triazole formation : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with KOH in ethanol to generate the thiolate intermediate.

Alkylation : Introduce α-chloroacetamide derivatives under reflux conditions to form the sulfanyl-acetamide scaffold.

Substituent modification : The pyridine and furan groups are incorporated during triazole ring formation or via post-synthetic modifications.

Purification : Recrystallize the product from ethanol to achieve high purity .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

Anti-exudative activity is typically assessed using a rat formalin-induced edema model. Key steps include:

  • Dose administration : Test compound (e.g., 50 mg/kg) administered intraperitoneally.
  • Inflammation induction : Subcutaneous formalin injection to trigger edema.
  • Measurement : Quantify exudate volume reduction in treated vs. control groups over 24–48 hours.
  • Statistical validation : Compare results using ANOVA with significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence anti-exudative activity?

Fluorine at the phenyl residue’s 2nd position enhances activity due to:

  • Electron-withdrawing effects : Stabilizes the molecule’s interaction with hydrophobic pockets in inflammatory targets.
  • Bioavailability : Fluorine improves membrane permeability and metabolic stability.
  • SAR studies : Derivatives with 2-fluoro substitution show ~40% greater edema inhibition compared to non-fluorinated analogs. Other substituents (e.g., nitro, methoxy) may reduce activity, suggesting steric or electronic incompatibility .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) can arise from:

  • Assay variability : Standardize models (e.g., cell-free vs. cell-based assays).
  • Structural characterization : Confirm purity and stereochemistry via NMR, HPLC, and X-ray crystallography.
  • Dose optimization : Perform dose-response curves across multiple concentrations.
  • Comparative controls : Use reference compounds (e.g., indomethacin) to validate assay conditions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular docking : Predict binding affinities to cyclooxygenase-2 (COX-2) or NF-κB targets.
  • ADMET prediction : Use tools like SwissADME to assess solubility, CYP450 interactions, and BBB permeability.
  • QSAR analysis : Correlate substituent properties (e.g., logP, polar surface area) with in vivo efficacy.
  • Validation : Compare computational predictions with in vitro metabolic stability assays .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
  • Byproduct management : Use column chromatography or preparative HPLC for impurity removal.
  • Yield improvement : Optimize molar ratios (e.g., 1.2:1 thione-to-chloroacetamide ratio) .

Methodological Notes for Experimental Design

  • Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., dexamethasone).
  • Blinding : Use double-blind protocols to reduce bias in activity assessments.
  • Replicates : Perform experiments in triplicate to ensure reproducibility.
  • Data reporting : Use standard units (e.g., % inhibition ± SEM) for cross-study comparisons .

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